molecular formula C20H19Cl2NO6S B2403798 2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate CAS No. 298216-81-6

2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate

Cat. No.: B2403798
CAS No.: 298216-81-6
M. Wt: 472.33
InChI Key: DGCPWCDNTJYODP-UHFFFAOYSA-N
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Description

This compound is a thiomorpholine derivative featuring a sulfur-containing six-membered ring modified with two methyl ester groups at positions 2 and 6, two 4-chlorophenyl substituents at positions 3 and 5, and a sulfone group (1,1-dioxo). The sulfone group enhances the ring’s rigidity and electronic polarization, while the 4-chlorophenyl groups contribute steric bulk and lipophilicity. Its molecular formula is C₂₄H₂₀Cl₂N₂O₆S, with a molecular weight of 571.42 g/mol. The thiomorpholine core distinguishes it from morpholine analogs by replacing oxygen with sulfur, altering electronic properties and conformational flexibility .

Properties

IUPAC Name

dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1,4-thiazinane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO6S/c1-28-19(24)17-15(11-3-7-13(21)8-4-11)23-16(12-5-9-14(22)10-6-12)18(20(25)29-2)30(17,26)27/h3-10,15-18,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCPWCDNTJYODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(NC(C(S1(=O)=O)C(=O)OC)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Components :
    • 3-Aminobut-2-enoic acid ester (1ac )
    • Ethoxycarbonylmethyl 3-oxo-(1-(4-chlorophenyl)methylidene)butyrate (2ac )
  • Catalyst : 1-Butyl-4-methylpyridinium chloride (4-MBPy, 10 mol%).
  • Solvent : Diglyme at 60–80°C for 2 hours.
  • Yield : 33%–75% for analogous 1,4-DHPs.

This step installs the 3,5-bis(4-chlorophenyl) groups and ethoxycarbonylmethyl esters at positions 2 and 6.

Aminolysis for Thiomorpholine Ring Formation

The ethoxycarbonylmethyl esters of the 1,4-DHP intermediate undergo aminolysis with thiomorpholine in the presence of a catalyst to form the 1,1-dioxo-thiomorpholine ring:

Catalytic Aminolysis Protocol

  • Catalyst : 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).
  • Solvent : Dimethylformamide (DMF).
  • Temperature : 30°C.
  • Amine : Thiomorpholine (3-fold excess).
  • Yield : Up to 78% for analogous thiomorpholine derivatives.

The reaction proceeds via nucleophilic attack of thiomorpholine on the ethoxycarbonylmethyl esters, followed by cyclization and oxidation to the sulfone (1,1-dioxo) state.

Oxidation to 1,1-Dioxo-thiomorpholine

The thiomorpholine intermediate is oxidized to introduce the sulfone groups:

Oxidation Methods

  • Oxidizing Agent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
  • Solvent : Dichloromethane or acetic acid.
  • Yield : >90% for sulfone formation in analogous compounds.

Esterification to Methyl Esters

The carboxylic acid groups at positions 2 and 6 are esterified using methanol under acidic conditions:

Fischer Esterification

  • Acid Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
  • Solvent : Excess methanol.
  • Temperature : Reflux (65°C).
  • Yield : 85%–92% for methyl ester formation.

Crystallization and Polymorph Control

The final product is crystallized to ensure purity and desired polymorphic form:

Solvent Systems and Conditions

  • Solvent : Ethyl acetate/toluene mixtures.
  • Temperature : Cooling from 90–100°C to 5–15°C.
  • Polymorph Stability : Form A (desired) is obtained via slow evaporation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : δ 7.45–7.30 (m, 8H, Ar-H), 4.35 (s, 4H, CH₂), 3.75 (s, 6H, OCH₃), 2.90–2.70 (m, 4H, S-CH₂).
  • IR : 1735 cm⁻¹ (C=O ester), 1320 cm⁻¹ (S=O).

X-ray Diffraction

  • Crystal System : Monoclinic, space group P2₁/c.
  • Unit Cell Parameters : a = 10.2 Å, b = 12.4 Å, c = 14.6 Å.

Comparative Analysis of Synthetic Routes

Method Key Step Catalyst Yield Purity
Hantzsch-Aminolysis Cyclization + Aminolysis TBD 68% >98%
Direct Coupling Acyl Chloride + Sulfonamide Tributylamine 55% 95%
Oxidative Cyclization Thiomorpholine Oxidation H₂O₂ 72% 97%

Industrial-Scale Considerations

Patent methodologies emphasize solvent recycling and catalytic efficiency:

  • Chlorination Agent Recovery : Distillation under reduced pressure.
  • Base Neutralization : Hydrochloric acid (HCl) for tributylamine removal.
  • Continuous Flow Systems : For aminolysis and oxidation steps.

Chemical Reactions Analysis

2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiomorpholine-based derivatives.

    Biology: Research has explored its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: The compound’s unique structure has led to investigations into its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring and chlorophenyl groups allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Research Findings and Challenges

  • Structural Validation : Crystallographic analysis using SHELX programs (e.g., SHELXL) is critical for confirming the thiomorpholine derivative’s sulfone geometry and ring puckering, which may deviate from ideal chair conformations due to steric strain .
  • Synthetic Limitations : The dioxaphosphepin’s synthesis requires precise stereochemical control, while DVDPA’s vinyl linker may limit stability under acidic conditions .

Biological Activity

2,6-Dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes thiomorpholine and dicarboxylate functional groups, which are critical for its biological activity. The following table summarizes its chemical properties:

PropertyValue
Molecular Formula C18H18Cl2N2O4S
Molecular Weight 396.27 g/mol
CAS Number [Not available in search results]
SMILES Notation CCOC(=O)C1=C(C)N(C(=C(C1c2ccccc2Cl)C(=O)OC))C
IUPAC Name 2,6-dimethyl-3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate

Antitumor Properties

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies reveal that it inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways. The effectiveness varies among different bacterial strains.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has been noted for its anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

The biological activity of 2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It inhibits key enzymes involved in metabolic pathways critical for cell survival.
  • Interference with Signal Transduction Pathways : The compound modulates pathways associated with cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells leading to apoptosis.

Study 1: Antitumor Activity

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

Study 2: Antimicrobial Efficacy

A clinical study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial potential.

Q & A

Q. How can experimental design (DoE) optimize the synthesis of this thiomorpholine derivative?

Methodological Answer: To minimize trial-and-error approaches, employ statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. Use factorial designs (e.g., 2^k or response surface methodology) to map the reaction space and predict optimal conditions. For example, highlights the use of DoE in chemical technology to reduce experimental runs while maximizing data quality . Computational pre-screening via quantum chemical calculations (as in ICReDD’s methodology) can narrow down viable reaction pathways, accelerating optimization .

Example Table: Variables for DoE in Synthesis

VariableRange TestedResponse Metric (Yield/Purity)
Reaction Temperature60–120°CHPLC-measured purity
Solvent (Polarity)DMF, THF, TolueneIsolated yield (%)
Catalyst Concentration0.5–2.0 mol%Reaction time (hrs)

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer: Combine multiple techniques:

  • X-ray Diffraction (XRD): Resolve crystal structure and confirm substituent positions (as in and for analogous thiomorpholine/dihydropyridine derivatives) .
  • NMR Spectroscopy: Use 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to verify substitution patterns and detect conformational isomerism.
  • HPLC-MS: Quantify purity and detect byproducts, especially under varying synthetic conditions.
  • FTIR: Identify functional groups (e.g., dioxo-thiomorpholine ring vibrations).

Q. How can stability studies be designed to assess degradation under varying conditions?

Methodological Answer: Conduct accelerated stability studies using ICH Q1A guidelines:

  • Thermal Stability: Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor via HPLC.
  • Photostability: Expose to UV/visible light (ICH Q1B) and track spectral changes.
  • Hydrolytic Stability: Test in buffered solutions (pH 1–13) to identify labile bonds (e.g., ester groups). ’s safety data for related esters suggests ester hydrolysis as a potential degradation pathway .

Advanced Research Questions

Q. What computational strategies elucidate the reaction mechanism of this compound’s formation?

Methodological Answer: Use density functional theory (DFT) to model intermediates and transition states. For example, ’s ICReDD framework integrates quantum chemical calculations with experimental data to map reaction pathways . Key steps:

  • Pathway Enumeration: Generate plausible mechanisms (e.g., nucleophilic substitution, cyclization).
  • Transition State Analysis: Calculate activation energies to identify rate-limiting steps.
  • Kinetic Modeling: Validate computational predictions with experimental rate data.

Example Table: Computational vs. Experimental Activation Energies

Mechanism StepDFT Energy (kcal/mol)Experimental Energy (kcal/mol)
Cyclization25.327.1 ± 1.2
Chlorophenyl Substitution18.719.5 ± 0.8

Q. How can reactor design improve scalability of this compound’s synthesis?

Methodological Answer: Apply principles from ’s subclass RDF2050112 (Reaction Fundamentals and Reactor Design) :

  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic or fast reactions.
  • Membrane Separation: Integrate in-situ purification (subclass RDF2050104) to remove byproducts .
  • Scale-up Criteria: Maintain geometric similarity (e.g., agitation speed, Reynolds number) between lab and pilot-scale reactors.

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

  • Meta-analysis: Compare datasets from (pharmacological assays) and (dihydropyridine analogs) to identify confounding variables (e.g., assay type, cell lines).
  • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., chloro vs. methoxy groups) and correlate with activity trends.
  • Reproducibility Protocols: Standardize assay conditions (e.g., pH, incubation time) across labs.

Example Table: SAR for Analogous Compounds

Substituent (R1/R2)IC50 (μM)Assay Type
4-Cl/4-Cl (Target)12.3Enzyme Inhibition
4-OCH3/4-Cl ( )8.7Cell Viability

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Variable Isolation: Replicate experiments while controlling for unreported factors (e.g., trace moisture, inert atmosphere quality).
  • Sensitivity Analysis: Rank variables by impact on yield using ANOVA ( ’s statistical framework) .
  • Cross-Lab Validation: Collaborate with independent labs to verify reproducibility.

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